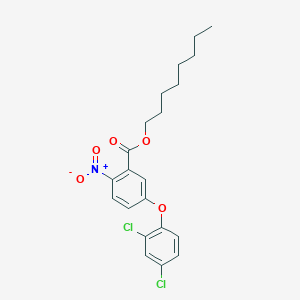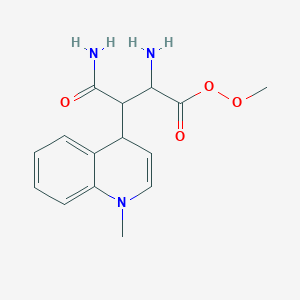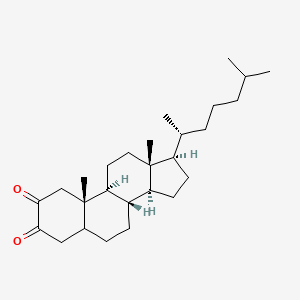
N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide: is a chemical compound with a complex structure that includes a pyridine ring substituted with ethoxyethyl, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:
Nitration: Introduction of the nitro group to the pyridine ring.
Alkylation: Addition of the ethoxyethyl group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Substitution reagents: Such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Amino derivatives: Formed from the reduction of the nitro group.
Substituted pyridines: Formed from substitution reactions.
Carboxylic acids: Formed from hydrolysis of the carboxamide group.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine:
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Anti-inflammatory Properties: Research into its effects on inflammatory pathways.
Industry:
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(2-Methoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-2-methyl-4-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-2-methyl-5-aminopyridine-3-carboxamide
Uniqueness: N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
60524-40-5 |
|---|---|
Formule moléculaire |
C11H15N3O4 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
N-(2-ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O4/c1-3-18-5-4-12-11(15)10-6-9(14(16)17)7-13-8(10)2/h6-7H,3-5H2,1-2H3,(H,12,15) |
Clé InChI |
PQWJCQCPYYJKMA-UHFFFAOYSA-N |
SMILES canonique |
CCOCCNC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)

![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)





![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)



